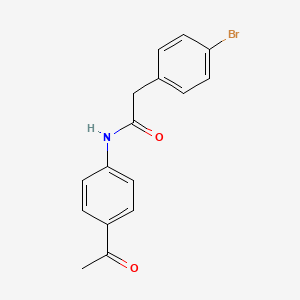![molecular formula C15H8Cl4N4S B4622212 4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The compound is part of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and chemical properties. This particular molecule, due to its dichlorophenyl and dichlorobenzylidene groups, is of interest for its potential applications in materials science and as a precursor for further chemical transformations.
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the one specified, often involves cyclization reactions of dithiocarbazinate with hydrazine hydrate in water under reflux conditions. This process is followed by condensation with benzaldehyde to form Schiff bases, as demonstrated in the synthesis of similar triazole compounds (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using crystallography and density functional theory (DFT). These methods reveal the dihedral angles, molecular interactions, and stabilization forces within the crystal lattice, providing insights into the compound's molecular geometry and intermolecular interactions (Yathirajan et al., 2005).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including condensation with aldehydes to form Schiff bases and reactions with hydrazine hydrate to produce novel derivatives. These reactions are foundational for modifying the triazole core to enhance or impart new biological and chemical properties (Prasad et al., 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications in material science or pharmaceuticals. Techniques like X-ray diffraction and NMR spectroscopy are employed to characterize these aspects thoroughly (Sarala et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability of triazole derivatives, are influenced by their molecular structure. Studies have explored their reactivity towards various carbonyl compounds, leading to the synthesis of novel triazolotriazine-, triazolotetrazine-, and triazolopthalazine derivatives, showcasing the versatile chemistry of the triazole ring (El-Shaieb et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of various triazole derivatives, including compounds structurally related to "4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol," showcasing their significant antimicrobial activities. For example, Prasad et al. (2009) synthesized substituted triazolothiadiazoles, revealing some compounds with promising antimicrobial activities (Prasad et al., 2009). Similarly, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, which were found to possess good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2010).
Structural Characterization and Biological Activity
The structural characterization of these compounds provides insights into their potential biological activities. Yu-gu (2015) synthesized Schiff base sulfur ether derivatives containing 1,2,4-triazole units, showing high antifungal activity against P. cubensis (Yu-gu, 2015). Additionally, Kumar et al. (2021) conducted conformational analysis and DFT investigations on triazole derivatives, predicting their inhibitory activity against tuberculosis, indicating the potential for new anti-TB drugs (Kumar et al., 2021).
Antioxidant and Antitumor Activities
The evaluation of antioxidant and antitumor activities has also been a significant area of research for these compounds. El-Moneim et al. (2011) investigated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, providing a foundation for further pharmacological studies (El-Moneim et al., 2011).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the potential mechanisms of action for these compounds. For instance, Kate et al. (2018) synthesized Schiff bases as DNA gyrase B inhibitors, showcasing their antibacterial, anti-inflammatory, and antioxidant activities, with molecular docking revealing the possible mode of action (Kate et al., 2018).
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N4S/c16-9-2-3-10(12(18)6-9)14-21-22-15(24)23(14)20-7-8-1-4-11(17)13(19)5-8/h1-7H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBTMRFJHXAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)
![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)
![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)